molecular formula C14H18FNO B12527061 8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol CAS No. 652148-00-0

8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B12527061
CAS No.: 652148-00-0
M. Wt: 235.30 g/mol
InChI Key: NBEIYGLOOCSFDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated synthesis and purification systems would be essential to ensure consistency and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Mechanism of Action

The mechanism of action for 8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity . This interaction can lead to various physiological effects, making it a compound of interest for neurological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol makes it unique compared to its analogs. This group can significantly influence the compound’s biological activity and chemical reactivity, offering distinct advantages in various applications .

Properties

CAS No.

652148-00-0

Molecular Formula

C14H18FNO

Molecular Weight

235.30 g/mol

IUPAC Name

8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C14H18FNO/c15-11-3-1-10(2-4-11)9-16-12-5-6-13(16)8-14(17)7-12/h1-4,12-14,17H,5-9H2

InChI Key

NBEIYGLOOCSFDF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=C(C=C3)F)O

Origin of Product

United States

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